N-(4-fluorophenyl)-3-(1-pyrrolidinyl)butanamide
Description
N-(4-fluorophenyl)-3-(1-pyrrolidinyl)butanamide is a synthetic organic compound characterized by a fluorophenyl group attached to a butanamide backbone, with a pyrrolidinyl substituent at the 3-position. The fluorine atom at the para position of the phenyl ring may enhance metabolic stability and receptor binding affinity, a common strategy in medicinal chemistry .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-pyrrolidin-1-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-11(17-8-2-3-9-17)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNFMFMSFYVYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)F)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-(1-pyrrolidinyl)butanamide typically involves the reaction of 4-fluoroaniline with 3-bromobutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyrrolidine under reflux conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-3-(1-pyrrolidinyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the amide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, methanol, reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-3-(1-pyrrolidinyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(1-pyrrolidinyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features
The compound’s structure can be compared to several analogs documented in the evidence:
Analysis of Structural Differences
- Backbone Variations :
- Amine Substituents: The pyrrolidinyl group (5-membered ring) in the target compound contrasts with piperidinyl (6-membered ring) in analogs. Phenethyl substitutions on the piperidine nitrogen (e.g., in CAS 244195-31-1) are absent in the target compound. Such substitutions are common in fentanyl analogs to enhance μ-opioid receptor binding .
Pharmacological Implications
- Fluorophenyl Group :
The para-fluoro substitution is conserved across all compared compounds. Fluorine’s electron-withdrawing effects can enhance metabolic stability and modulate receptor affinity, as observed in fluorinated fentanyl derivatives like para-fluoro-butyrylfentanyl . - Receptor Binding: Piperidine-based analogs (e.g., CAS 244195-31-1) are known opioid agonists, suggesting that the target compound’s pyrrolidinyl group may lead to divergent receptor selectivity or potency. However, empirical data is required to confirm this hypothesis.
Biological Activity
N-(4-fluorophenyl)-3-(1-pyrrolidinyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorophenyl group attached to a pyrrolidinyl moiety, linked via a butanamide backbone. This unique structural arrangement enhances its stability and reactivity, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is theorized to bind to various receptors or enzymes, modulating their activity, which can lead to diverse biological effects. For instance, it has been investigated for its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Effects
In addition to its antimicrobial activity, this compound has demonstrated potential anti-inflammatory effects. It may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
Comparative Analysis with Similar Compounds
The biological profile of this compound can be compared with other pyrrolidine derivatives. For example:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | TBD | Potential therapeutic applications |
| Pyrrolidine Derivative A | Antimicrobial | 10 | Less potent than this compound |
| Pyrrolidine Derivative B | Anti-inflammatory | 5 | Similar mechanism but different efficacy |
Case Studies and Research Findings
Several studies have focused on the pharmacological properties of pyrrolidine derivatives, including this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various compounds, including this compound. The results indicated a significant inhibition of bacterial growth at low concentrations, suggesting its potential as an effective antimicrobial agent .
- Anti-inflammatory Mechanisms : Another study investigated the anti-inflammatory mechanisms of related compounds. It was found that these compounds could inhibit pro-inflammatory cytokines in vitro, supporting the hypothesis that this compound may exert similar effects .
- Pharmacokinetics and Metabolism : Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that it may undergo metabolism via hepatic pathways similar to other pyrrolidine derivatives, which could influence its bioavailability and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
